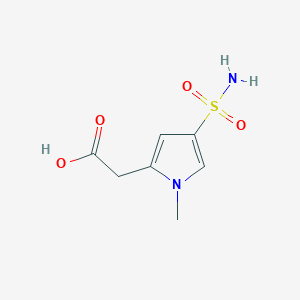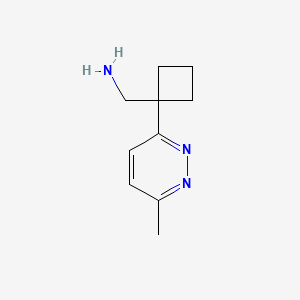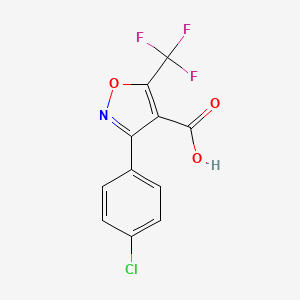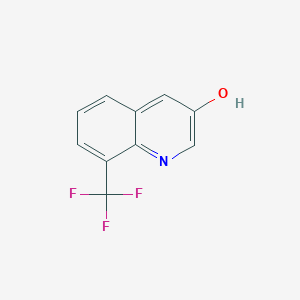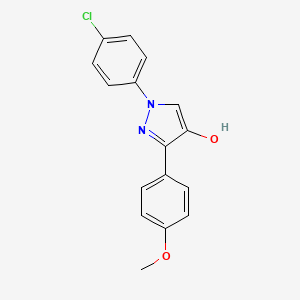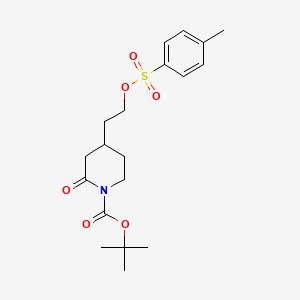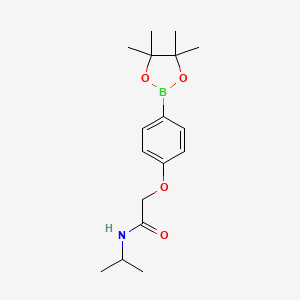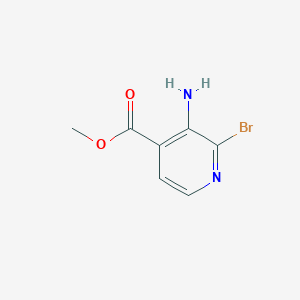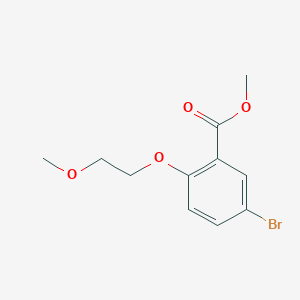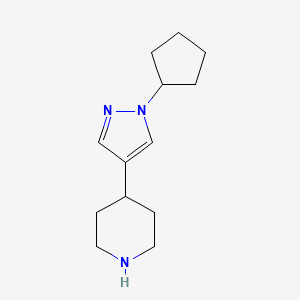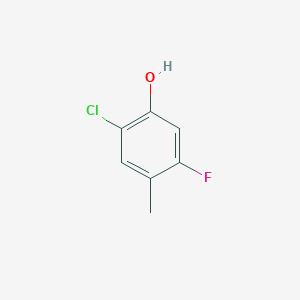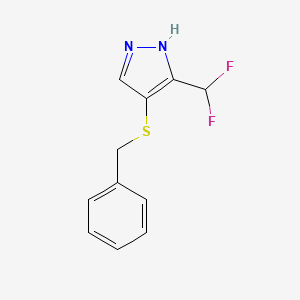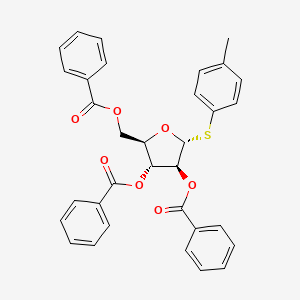
p-トルイル 2,3,5-トリ-O-ベンゾイル-1-チオ-α-D-アラビノフラノシド
説明
P-Tolyl 2,3,5-tri-O-benzoyl-1-thio-alpha-D-arabinofuranoside is a useful research compound. Its molecular formula is C33H28O7S and its molecular weight is 568.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality p-Tolyl 2,3,5-tri-O-benzoyl-1-thio-alpha-D-arabinofuranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Tolyl 2,3,5-tri-O-benzoyl-1-thio-alpha-D-arabinofuranoside including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
オリゴアラビノフラノシドの合成
この化合物は、オリゴアラビノフラノシドの合成における有用なチオグリコシドビルディングブロックです . オリゴアラビノフラノシドは、多くの細菌、寄生虫、真菌、および植物種の糖結合体の重要な構成要素です .
マイコバクテリアの研究
この化合物は、結核菌、らい菌、およびらい潰瘍菌などの種を含むマイコバクテリアの研究に使用されています . これらの細菌は、細胞壁が主に2つの多糖、アラビノガラクタンとリポアラビノマンナンで構成されており、これらの分子の主要な成分はD-アラビノフラナン部分です .
炭水化物化学
また、炭水化物化学、特に合成法の開発にも使用されています . この化合物は、さまざまな合成プロトコルの一部であり、他の複雑な分子の調製に使用されます .
作用機序
Target of Action
The primary targets of p-Tolyl 2,3,5-tri-O-benzoyl-1-thio-alpha-D-arabinofuranoside are the furanose residues, which are important constituents of glycoconjugates of many bacterial, parasitical, fungal, and plant species . This compound is particularly effective against mycobacteria, including well-known human pathogens such as Mycobacterium tuberculosis, Mycobacterium leprae, and Mycobacterium ulcerans .
Mode of Action
p-Tolyl 2,3,5-tri-O-benzoyl-1-thio-alpha-D-arabinofuranoside interacts with its targets by acting as a useful thioglycoside building block in the synthesis of oligoarabinofuranosides . This interaction results in changes to the structure and function of the target molecules, affecting their ability to contribute to the pathogenicity of the organisms.
Biochemical Pathways
The action of p-Tolyl 2,3,5-tri-O-benzoyl-1-thio-alpha-D-arabinofuranoside affects the biochemical pathways involved in the synthesis of glycoconjugates. The compound’s interaction with furanose residues disrupts the formation of arabinogalactan and lipoarabinomannan, two polysaccharides that are major components of the cell wall of mycobacteria . This disruption can have downstream effects on the survival and virulence of these bacteria.
Result of Action
The molecular and cellular effects of the action of p-Tolyl 2,3,5-tri-O-benzoyl-1-thio-alpha-D-arabinofuranoside include the disruption of the synthesis of key polysaccharides in the cell walls of mycobacteria . This disruption can weaken the cell walls, potentially making the bacteria more susceptible to the immune response or other treatments.
生化学分析
Biochemical Properties
p-Tolyl 2,3,5-tri-O-benzoyl-1-thio-alpha-D-arabinofuranoside: plays a crucial role in biochemical reactions, particularly in the synthesis of complex carbohydrates. It interacts with various enzymes and proteins involved in glycosylation processes. For instance, it is used as a substrate by glycosyltransferases, which catalyze the transfer of sugar moieties to acceptor molecules, forming glycosidic bonds . These interactions are vital for the formation of glycoconjugates, which are important for cell-cell communication, immune response, and pathogen recognition.
Cellular Effects
The effects of p-Tolyl 2,3,5-tri-O-benzoyl-1-thio-alpha-D-arabinofuranoside on cellular processes are profound. It influences cell function by modulating glycosylation pathways, which are critical for protein folding, stability, and activity. This compound can affect cell signaling pathways by altering the glycosylation status of receptors and other signaling molecules. Additionally, it has been observed to impact gene expression and cellular metabolism by influencing the availability of glycosylated intermediates .
Molecular Mechanism
At the molecular level, p-Tolyl 2,3,5-tri-O-benzoyl-1-thio-alpha-D-arabinofuranoside exerts its effects through specific binding interactions with glycosyltransferases. These enzymes recognize the thioglycoside moiety of the compound and facilitate the transfer of sugar units to target molecules. This process can lead to the inhibition or activation of various enzymes, depending on the context of the glycosylation event. Changes in gene expression are also mediated through the modulation of glycosylation patterns on transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of p-Tolyl 2,3,5-tri-O-benzoyl-1-thio-alpha-D-arabinofuranoside can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but prolonged exposure can lead to degradation and reduced efficacy. Long-term effects observed in in vitro and in vivo studies include alterations in cellular glycosylation patterns and subsequent changes in cell behavior .
Dosage Effects in Animal Models
The effects of p-Tolyl 2,3,5-tri-O-benzoyl-1-thio-alpha-D-arabinofuranoside vary with different dosages in animal models. At low doses, it can enhance glycosylation processes and improve cellular function. At high doses, it may exhibit toxic or adverse effects, such as disrupting normal glycosylation pathways and leading to cellular dysfunction. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving desired biochemical outcomes without causing harm .
Metabolic Pathways
p-Tolyl 2,3,5-tri-O-benzoyl-1-thio-alpha-D-arabinofuranoside: is involved in several metabolic pathways, particularly those related to carbohydrate metabolism. It interacts with enzymes such as glycosyltransferases and glycosidases, which are responsible for the synthesis and breakdown of glycosidic bonds. These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, p-Tolyl 2,3,5-tri-O-benzoyl-1-thio-alpha-D-arabinofuranoside is transported and distributed through specific transporters and binding proteins. These molecules facilitate its movement across cellular membranes and its localization to specific cellular compartments. The compound’s distribution can affect its localization and accumulation, influencing its activity and function .
Subcellular Localization
The subcellular localization of p-Tolyl 2,3,5-tri-O-benzoyl-1-thio-alpha-D-arabinofuranoside is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it can exert its biochemical effects. The localization of the compound can impact its activity and function, as it interacts with different biomolecules in various cellular environments .
特性
IUPAC Name |
[(2R,3R,4S,5R)-3,4-dibenzoyloxy-5-(4-methylphenyl)sulfanyloxolan-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H28O7S/c1-22-17-19-26(20-18-22)41-33-29(40-32(36)25-15-9-4-10-16-25)28(39-31(35)24-13-7-3-8-14-24)27(38-33)21-37-30(34)23-11-5-2-6-12-23/h2-20,27-29,33H,21H2,1H3/t27-,28-,29+,33-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCPBCAUAAHJGN-NBJHOTSESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2C(C(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S[C@@H]2[C@H]([C@@H]([C@H](O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H28O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


